tert-Butyl methyl succinate
Overview
Description
tert-Butyl methyl succinate is an organic compound with the molecular formula C₉H₁₆O₄. It is an ester formed from the reaction of tert-butyl alcohol and succinic acid. This compound is known for its applications in various chemical processes and research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl methyl succinate can be synthesized through the esterification of succinic acid with tert-butyl alcohol and methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous distillation may be employed to separate the ester from the reaction mixture, ensuring high-quality product output .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl methyl succinate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to succinic acid and the corresponding alcohols (tert-butyl alcohol and methanol) under acidic or basic conditions.
Transesterification: It can react with other alcohols to form different esters.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Hydrolysis: Succinic acid, tert-butyl alcohol, and methanol.
Transesterification: Various esters depending on the alcohol used.
Reduction: Corresponding alcohols.
Scientific Research Applications
tert-Butyl methyl succinate is utilized in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: Used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Employed in the production of polymers and as a plasticizer in the manufacturing of plastics.
Mechanism of Action
The mechanism of action of tert-butyl methyl succinate involves its hydrolysis to release succinic acid and the corresponding alcohols. Succinic acid is a key intermediate in the citric acid cycle, playing a crucial role in cellular respiration and energy production. The ester linkage in this compound can be cleaved by esterases, enzymes that catalyze the hydrolysis of esters .
Comparison with Similar Compounds
Similar Compounds
- mono-tert-Butyl succinate
- mono-Methyl hydrogen succinate
- tert-Butyl propiolate
- tert-Butyl malonate
Uniqueness
tert-Butyl methyl succinate is unique due to its dual ester groups, which provide distinct reactivity compared to mono-esters. This dual functionality allows for a broader range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
4-O-tert-butyl 1-O-methyl butanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-9(2,3)13-8(11)6-5-7(10)12-4/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLNZUDBQPORRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00163684 | |
Record name | Butanedioc acid tert-butyl methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00163684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14734-25-9 | |
Record name | Butanedioc acid tert-butyl methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014734259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioc acid tert-butyl methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00163684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.